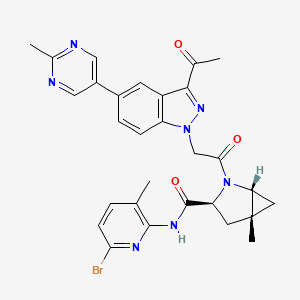

Vemircopan

Description

Properties

IUPAC Name |

(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromo-3-methylpyridin-2-yl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28BrN7O3/c1-15-5-8-24(30)33-27(15)34-28(40)22-10-29(4)11-23(29)37(22)25(39)14-36-21-7-6-18(19-12-31-17(3)32-13-19)9-20(21)26(35-36)16(2)38/h5-9,12-13,22-23H,10-11,14H2,1-4H3,(H,33,34,40)/t22-,23+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXAGXCMZACNEC-CTWZREHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(C=C1)Br)NC(=O)[C@@H]2C[C@]3(C[C@H]3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28BrN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086178-00-7 | |

| Record name | Vemircopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086178007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vemircopan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN6I4K50QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vemircopan: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vemurafenib (PLX4032, marketed as Zelboraf®) represents a paradigm shift in the treatment of metastatic melanoma, embodying the principles of targeted cancer therapy. This document provides a detailed examination of its core mechanism of action, clinical efficacy, pharmacokinetic profile, and the molecular bases of acquired resistance. By selectively targeting the constitutively active BRAF V600E mutant kinase, vemurafenib potently inhibits the aberrant signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key driver in approximately 50% of melanomas.[1][2][3] This guide synthesizes data from pivotal clinical trials and preclinical studies, presenting quantitative data in structured tables and illustrating complex biological processes through detailed diagrams to facilitate a deeper understanding for research and development professionals.

The MAPK Signaling Pathway and the Role of BRAF V600 Mutations

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1] The canonical pathway involves a series of protein kinase activations: RAS is activated by upstream signals from receptor tyrosine kinases (RTKs), which in turn activates RAF kinases (ARAF, BRAF, CRAF).[1] Activated RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression, driving cell cycle progression.

In about 50% of melanoma cases, a specific point mutation occurs in the BRAF gene, substituting valine (V) with glutamic acid (E) at codon 600 (V600E).[1][2] This BRAF V600E mutation mimics phosphorylation, leading to a constitutively active BRAF kinase monomer that signals independently of upstream RAS activation.[1][2] This results in persistent, uncontrolled activation of the downstream MEK-ERK pathway, promoting unchecked cell proliferation and survival, a hallmark of cancer.[2][4]

Core Mechanism of Action of Vemurafenib

Vemurafenib is a potent, low-molecular-weight, orally available inhibitor of the BRAF serine-threonine kinase.[5] Its mechanism of action is highly specific: it acts as an ATP-competitive inhibitor that selectively binds to the ATP-binding domain of the mutated BRAF V600E kinase.[2][4][6] This binding event locks the kinase in an inactive conformation, preventing it from phosphorylating its downstream target, MEK.

The inhibition of BRAF V600E by vemurafenib leads to a complete shutdown of the aberrant signaling cascade.[2][4] This blockade of the MAPK pathway results in a decrease in phosphorylated ERK, which in turn leads to G1 cell-cycle arrest and the induction of apoptosis (programmed cell death) in melanoma cells harboring the BRAF V600E mutation.[1][6][7] It is crucial to note that vemurafenib does not have anti-tumor effects in melanoma cell lines that express wild-type BRAF.[4][5]

Pharmacokinetics and Clinical Efficacy

Vemurafenib is administered orally and exhibits a pharmacokinetic profile that supports twice-daily dosing.[8] Its clinical development was marked by rapid and significant responses in patients with BRAF V600E-mutated metastatic melanoma.

Pharmacokinetic Profile

The key pharmacokinetic parameters of vemurafenib are summarized below.

| Parameter | Value / Description | Reference(s) |

| Absorption | Orally administered; peak plasma concentration reached in ~3 hours. | [5][8] |

| Distribution | High volume of distribution (~106 L); >99% bound to plasma proteins (albumin and α-1 acid glycoprotein). | [4][5][8] |

| Metabolism | Predominantly metabolized by the cytochrome P450 enzyme CYP3A4. The parent drug constitutes ~95% of plasma components. | [4][5][8] |

| Elimination | Primarily excreted via feces (~94%), with minimal renal excretion (~1%). | [5][8] |

| Half-Life | The elimination half-life is approximately 57 hours. | [8] |

Summary of Clinical Trial Data

Pivotal clinical trials, notably the BRIM-2 (Phase II) and BRIM-3 (Phase III) studies, established the clinical utility of vemurafenib.

| Trial | Phase | Patient Population | Key Outcomes | Reference(s) |

| BRIM-2 | II | 132 previously treated patients with BRAF V600-mutant metastatic melanoma. | Overall Response Rate (ORR): 53% (6% complete response, 47% partial response).Median Overall Survival (OS): 16 months. | [9][10] |

| BRIM-3 | III | 675 previously untreated patients; vemurafenib vs. dacarbazine. | ORR: 48% (vemurafenib) vs. 5% (dacarbazine).Median Progression-Free Survival (PFS): 5.3 months vs. 1.6 months (HR 0.26, p<0.001).6-Month OS: 84% vs. 64%. | [3][9][11] |

Mechanisms of Acquired Resistance

Despite the impressive initial responses, most patients develop acquired resistance to vemurafenib, with disease progression typically occurring within a median of 6 to 7 months.[12][13] Understanding these resistance mechanisms is critical for developing subsequent lines of therapy and combination strategies. The mechanisms are diverse but predominantly converge on the reactivation of the MAPK pathway or the activation of parallel survival pathways.

Reactivation of the MAPK Pathway

This is the most common mode of resistance, where the cancer cells find alternative ways to reactivate ERK signaling despite the presence of vemurafenib.

-

Secondary Mutations: Activating mutations in genes upstream or downstream of BRAF, such as NRAS (e.g., Q61K) or MEK1, can bypass the need for BRAF signaling.[11][12][13]

-

BRAF Alterations: Gene amplification of BRAF V600E or the expression of alternative splice variants (e.g., p61BRAF V600E) that can form dimers and signal in a vemurafenib-resistant manner.[3][12][14]

-

Upregulation of Other Kinases: Overexpression of other kinases, such as COT (MAP3K8), can directly phosphorylate and activate MEK, circumventing the vemurafenib-induced BRAF block.[11][13]

Activation of Bypass Signaling Pathways

Tumor cells can activate parallel signaling cascades to promote survival and proliferation, rendering the inhibition of the MAPK pathway insufficient.

-

PI3K/AKT Pathway Activation: Upregulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a frequent escape mechanism. This can be driven by loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[7][12][13]

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression and signaling from RTKs like platelet-derived growth factor receptor beta (PDGFRβ), insulin-like growth factor 1 receptor (IGF-1R), and epidermal growth factor receptor (EGFR) can activate both the PI3K/AKT and MAPK pathways through RAS.[7][12][14]

Methodologies for Key Experiments

The development and characterization of vemurafenib and its resistance mechanisms rely on a suite of established molecular and cellular biology techniques. While specific, detailed protocols are proprietary to the conducting laboratories, the principles behind the key experimental workflows are standardized.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the potency of vemurafenib against a specific kinase (e.g., BRAF V600E vs. wild-type BRAF).

-

Methodology:

-

Recombinant purified kinase enzyme is incubated in a reaction buffer.

-

A specific peptide substrate for the kinase and radiolabeled ATP (e.g., [γ-³²P]ATP) are added.

-

The drug (vemurafenib) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined time at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, typically using phosphocellulose paper or beads.

-

The amount of incorporated radioactivity on the substrate is measured using a scintillation counter.

-

Data are plotted as kinase activity versus drug concentration to calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell Proliferation/Viability Assay

-

Objective: To measure the effect of vemurafenib on the growth and survival of cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., A375 melanoma cells with BRAF V600E) are seeded in 96-well plates and allowed to adhere overnight.

-

The cell culture medium is replaced with a medium containing serial dilutions of vemurafenib. A vehicle control (e.g., DMSO) is included.

-

Cells are incubated for a period of 48-72 hours.

-

A viability reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content like CellTiter-Glo®) is added to each well.

-

After a short incubation, the absorbance or luminescence is read using a plate reader.

-

The signal, which is proportional to the number of viable cells, is used to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Western Blotting for Pathway Analysis

-

Objective: To confirm that vemurafenib inhibits the intended signaling pathway within the cell.

-

Methodology:

-

Cells are treated with vemurafenib or a vehicle control for a specified time.

-

Cells are lysed to extract total protein. Protein concentration is quantified using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity indicates the protein level. A decrease in the ratio of phosphorylated to total protein (e.g., p-ERK/T-ERK) confirms pathway inhibition.

-

References

- 1. ClinPGx [clinpgx.org]

- 2. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 3. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. mdpi.com [mdpi.com]

ALXN2050: A Technical Overview of Complement Factor D Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ALXN2050 (vemircopan), a second-generation, orally administered small molecule inhibitor of complement Factor D. This document details the mechanism of action, available quantitative data, representative experimental protocols, and key biological pathways associated with ALXN2050.

Executive Summary

ALXN2050 is an investigational drug designed to selectively target and inhibit Factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[1][2] By blocking Factor D, ALXN2050 effectively halts the amplification of the complement cascade, a key driver of the pathophysiology of several rare diseases, including Paroxysmal Nocturnal Hemoglobinuria (PNH).[3][4] Publicly available data, primarily from Phase II clinical trials, indicate that ALXN2050 monotherapy can lead to significant improvements in hematological parameters in patients with PNH.[5][6] This guide synthesizes the current knowledge on ALXN2050 to support further research and development in the field of complement-mediated diseases.

Mechanism of Action

The complement system is a crucial component of the innate immune system. The alternative pathway functions as a powerful amplification loop for complement activation. A key step in this cascade is the cleavage of Factor B (FB) by Factor D (FD).[3]

ALXN2050 exerts its therapeutic effect by directly binding to Factor D, thereby inhibiting its enzymatic activity. This prevents the cleavage of Factor B into Ba and Bb. The Bb fragment is essential for the formation of the alternative pathway C3 convertase (C3bBb). By preventing the formation of this C3 convertase, ALXN2050 effectively blocks the subsequent amplification of the complement cascade. This leads to a reduction in the generation of downstream effectors, including the membrane attack complex (MAC), which is responsible for intravascular hemolysis in PNH.[3][7]

Data Presentation

While extensive preclinical data for ALXN2050 are not publicly available, clinical trial results provide insights into its efficacy. For context, data from the first-generation Factor D inhibitor, danicopan (ALXN2040), are also presented.

ALXN2050 (this compound) Clinical Efficacy in PNH

The following table summarizes key outcomes from a Phase II open-label proof-of-concept study of ALXN2050 as monotherapy in patients with Paroxysmal Nocturnal Hemoglobinuria.[5][6]

| Parameter | Baseline (Mean) | Week 12 (Mean) | Change from Baseline |

| Hemoglobin (g/dL) | N/A | N/A | +3.9 |

| LDH | N/A | <1.5 x ULN | Reduction |

ULN: Upper Limit of Normal

Danicopan (ALXN2040) Preclinical Data

The following data for the related Factor D inhibitor, danicopan, are provided as a reference for the typical potency of this class of molecules.

| Parameter | Value | Description |

| Binding Affinity (Kd) | 0.54 nM | Dissociation constant for human Factor D, indicating high binding affinity.[8][9] |

| Inhibitory Concentration (IC50) | 0.015 µM | Concentration required to inhibit 50% of Factor D proteolytic activity on its natural substrate.[8] |

| Hemolysis Inhibition (IC50) | 0.0040 - 0.027 µM | Concentration range for 50% inhibition of alternative pathway-mediated hemolysis.[8] |

Experimental Protocols

Detailed experimental protocols for ALXN2050 are proprietary. However, based on standard methods for evaluating complement inhibitors, the following representative protocols are provided.

Representative Protocol: Factor D Enzymatic Activity Assay

Principle: This assay quantifies the enzymatic activity of Factor D by measuring its ability to cleave Factor B when complexed with C3b. The inhibition of this activity by ALXN2050 is determined by measuring the reduction in the formation of the cleavage product, Bb.

Reagents and Materials:

-

Purified human Factor D

-

Purified human Factor B

-

Purified human C3b

-

ALXN2050 at various concentrations

-

Assay Buffer (e.g., Tris-buffered saline with MgCl2)

-

ELISA plates coated with anti-human C3b antibody

-

HRP-conjugated anti-human Factor B antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Coat ELISA plate wells with anti-human C3b antibody and block non-specific binding sites.

-

Add a solution of C3b to the wells and incubate to allow binding. Wash the wells to remove unbound C3b.

-

Prepare a reaction mixture containing Factor B and varying concentrations of ALXN2050 (or vehicle control).

-

Add the reaction mixture to the C3b-coated wells.

-

Initiate the reaction by adding a fixed concentration of Factor D to each well.

-

Incubate the plate at 37°C for a specified time to allow for Factor B cleavage.

-

Wash the wells to remove unbound proteins.

-

Add HRP-conjugated anti-human Factor B antibody to detect the bound C3bB complex (uncleaved Factor B).

-

Wash the wells and add TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Calculate the percent inhibition of Factor D activity at each ALXN2050 concentration and determine the IC50 value.

Representative Protocol: Alternative Pathway (AP) Hemolytic Assay

Principle: The AP hemolytic assay (AH50) measures the ability of the alternative pathway in human serum to lyse rabbit red blood cells (RBCs), which are potent activators of the AP. The inhibitory effect of ALXN2050 is quantified by the reduction in RBC lysis.[7][10][11]

Reagents and Materials:

-

Normal human serum (as a source of complement proteins)

-

Rabbit red blood cells (RBCs)

-

ALXN2050 at various concentrations

-

Gelatin veronal buffer with magnesium and EGTA (GVB-Mg-EGTA)

-

Spectrophotometer or plate reader

Procedure:

-

Wash rabbit RBCs with GVB-Mg-EGTA buffer and resuspend to a standardized concentration.

-

Prepare serial dilutions of ALXN2050 in GVB-Mg-EGTA.

-

In a 96-well plate, add the ALXN2050 dilutions, a fixed dilution of normal human serum, and the rabbit RBC suspension.

-

Include control wells for 0% hemolysis (RBCs in buffer only) and 100% hemolysis (RBCs lysed with water).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.

-

Calculate the percentage of hemolysis for each ALXN2050 concentration relative to the 0% and 100% hemolysis controls.

-

Determine the IC50 value for hemolysis inhibition.

Therapeutic Rationale and Signaling

The inhibition of Factor D by ALXN2050 has a direct therapeutic consequence in diseases driven by AP overactivation, such as PNH. In PNH, the absence of GPI-anchored complement regulatory proteins on RBCs makes them susceptible to destruction by the complement system. By inhibiting the AP amplification loop, ALXN2050 is expected to reduce both intravascular and extravascular hemolysis.

Conclusion

ALXN2050 is a promising oral inhibitor of complement Factor D with demonstrated clinical proof-of-concept in PNH. Its mechanism of action, centered on the blockade of the alternative pathway amplification loop, positions it as a potential therapeutic for a range of complement-mediated diseases. While detailed preclinical data are limited in the public domain, the available clinical results and data from analogous first-generation inhibitors underscore the potential of this therapeutic strategy. Further clinical development and data disclosure will be critical to fully elucidating the therapeutic profile of ALXN2050.

References

- 1. This compound (ALXN2050) / AstraZeneca [delta.larvol.com]

- 2. This compound by Alexion Pharmaceuticals for Membranoproliferative Glomerulonephritis Type II (Dense Deposit Disease): Likelihood of Approval [pharmaceutical-technology.com]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. practicingclinicians.com [practicingclinicians.com]

- 6. astrazeneca.com [astrazeneca.com]

- 7. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Danicopan | Complement System | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 11. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Vemircopan (ALXN2050) for Paroxysmal Nocturnal Hemoglobinuria: A Technical Overview

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data as of late 2025. Comprehensive datasets and detailed experimental protocols from the clinical development of vemircopan are not fully available in the public domain.

This compound (also known as ALXN2050) is an orally administered small molecule designed to inhibit Factor D, a key component of the alternative complement pathway.[1] Its development for paroxysmal nocturnal hemoglobinuria (PNH) was based on the rationale that inhibiting the complement cascade at an early, upstream point could control the hemolytic aspects of the disease. This technical guide summarizes the available information on this compound's mechanism of action, clinical trial data, and relevant experimental methodologies.

The Role of the Alternative Complement Pathway in PNH

Paroxysmal nocturnal hemoglobinuria is a rare, acquired hematologic disorder resulting from a somatic mutation in the PIGA gene in a hematopoietic stem cell. This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells. Crucially, this includes the absence of the complement regulatory proteins CD55 and CD59. The lack of these protective proteins makes PNH red blood cells highly susceptible to destruction by the complement system.

The alternative pathway of the complement system is a constantly active part of the innate immune system. In the context of PNH, the absence of CD55 and CD59 on erythrocytes leads to uncontrolled amplification of the alternative pathway on the cell surface. This results in the formation of the Membrane Attack Complex (MAC), which causes intravascular hemolysis. Factor D is a serine protease that is the rate-limiting enzyme in the activation of the alternative pathway. Therefore, inhibiting Factor D is a therapeutic strategy to prevent the initiation and amplification of this destructive cascade.

Mechanism of Action of this compound

This compound is a second-generation, oral inhibitor of Factor D.[1] It is designed to bind to Factor D and block its enzymatic activity. By doing so, this compound prevents the cleavage of Factor B into Ba and Bb, which is an essential step in the formation of the alternative pathway C3 convertase (C3bBb). The inhibition of C3 convertase formation halts the entire downstream cascade of the alternative pathway, thereby preventing the generation of the membrane attack complex and subsequent intravascular hemolysis. It is also hypothesized that this upstream inhibition could prevent the opsonization of PNH erythrocytes with C3 fragments, a process that leads to extravascular hemolysis.[1]

Signaling Pathway of this compound's Action

Clinical Development and Efficacy in PNH

This compound was evaluated in a Phase 2, open-label, multicenter clinical trial (NCT04170023) as a monotherapy in adult patients with PNH.[2][3] The study enrolled 29 participants across three cohorts: treatment-naïve (n=12), patients who switched from eculizumab (n=11), and patients who rolled over from a danicopan monotherapy trial (n=6).[4] Participants received an initial dose of 120 mg of this compound twice daily, with a potential dose escalation to 180 mg twice daily.[2] The primary endpoint was the change in hemoglobin (Hgb) from baseline to week 12.[2]

Despite meeting its primary endpoint with clinically meaningful increases in hemoglobin, the trial was terminated early due to concerns about breakthrough intravascular hemolysis (BT-IVH).[3][5]

Efficacy Data

The available efficacy data from the NCT04170023 trial are summarized below.

Table 1: Change in Hemoglobin (Hgb) from Baseline to Week 12

| Patient Cohort | N | Baseline Mean Hgb (g/dL) (SD) | Mean Change in Hgb (g/dL) (SD) |

|---|---|---|---|

| Treatment-Naïve | 12 | 8.1 (1.2) | 3.6 (1.5) |

| Eculizumab-Switch | 11 | 9.1 (1.0) | 3.3 (2.0) |

| Danicopan-Rollover | 6 | 13.1 (1.9) | -0.4 (1.6) |

Data sourced from Kulasekararaj et al., Blood Advances, 2025.[3]

Table 2: Other Key Efficacy Outcomes at Week 12

| Outcome | Treatment-Naïve | Eculizumab-Switch | Danicopan-Rollover |

|---|---|---|---|

| Transfusion Avoidance (%) | 75.0% | 91.0% | 83.0% |

| Mean Change in LDH (U/L) | Data not available | Data not available | Data not available |

| Mean Change in Absolute Reticulocyte Count (x10⁹/L) | Data not available | Data not available | Data not available |

| Mean Change in PNH RBC Clone Size (%) | Data not available | Data not available | Data not available |

| Mean Change in C3 Deposition on PNH RBCs (%) | Data not available | Data not available | Data not available |

Transfusion avoidance data from Kulasekararaj et al., ASH Publications, with confidence intervals omitted for clarity.[3] Detailed quantitative data for other endpoints are not publicly available.

Clinical Trial Workflow

Safety and Tolerability

The safety profile of this compound in the Phase 2 trial was characterized by a high incidence of breakthrough intravascular hemolysis, which ultimately led to the discontinuation of its development for PNH.[5]

Table 3: Summary of Key Safety Findings (N=29)

| Adverse Event | Number of Participants | Total Events |

|---|---|---|

| Breakthrough Intravascular Hemolysis (BT-IVH) | 25 | 82 |

| Treatment-Emergent Adverse Events (TEAEs) | 28 | Not specified |

| Serious Adverse Events (SAEs) | 14 | Not specified |

Data sourced from Kulasekararaj et al., Blood Advances, 2025.[2] A detailed breakdown of the types and frequencies of TEAEs and SAEs is not publicly available.

Eleven episodes of BT-IVH were considered serious, and seven required hospitalization.[5] The high rate of BT-IVH suggested that this compound monotherapy provided suboptimal and inconsistent control of terminal complement activation.[5]

Experimental Protocols

Detailed, specific protocols for the assays used in the NCT04170023 trial are not publicly available. The following are generalized methodologies for key experiments relevant to the clinical development of complement inhibitors for PNH.

a. Hemolysis Assay (e.g., CH50)

The 50% hemolytic complement (CH50) assay is a common method to assess the functional activity of the classical and terminal complement pathways.

-

Principle: This assay measures the volume of patient serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep red blood cells.

-

Generalized Procedure:

-

Serial dilutions of patient serum are prepared in a veronal buffered saline containing Ca²⁺ and Mg²⁺.

-

A standardized suspension of antibody-sensitized sheep erythrocytes is added to each serum dilution.

-

The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped, and the samples are centrifuged to pellet intact erythrocytes.

-

The amount of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant at 414 nm or 541 nm.

-

The dilution of serum that causes 50% lysis is determined and reported as the CH50 value.

-

b. PNH Clone Size and C3 Deposition by Flow Cytometry

Flow cytometry is the gold standard for diagnosing PNH and can be adapted to measure C3 fragment deposition on red blood cells.

-

Principle: Fluorescently-labeled antibodies against specific cell surface markers and GPI-anchored proteins are used to identify and quantify PNH clones (cells lacking GPI-anchored proteins). A separate fluorescent antibody against C3 fragments can be used to measure opsonization.

-

Generalized Procedure for PNH Clone Size:

-

Whole blood is collected in an appropriate anticoagulant (e.g., EDTA).

-

A cocktail of antibodies is used, typically including:

-

Lineage-specific markers (e.g., CD235a for red cells, CD45 for leukocytes, CD15 for granulocytes, CD64 for monocytes).

-

GPI-anchored protein markers (e.g., CD59 for red cells, FLAER and CD24 for granulocytes, FLAER and CD14 for monocytes).

-

-

Cells are stained with the antibody cocktail and incubated.

-

Red blood cells may be lysed for leukocyte analysis.

-

Samples are acquired on a flow cytometer.

-

A gating strategy is applied to first identify the cell populations of interest (e.g., granulocytes, monocytes, red cells) and then to quantify the percentage of cells that are negative for the GPI-anchored protein markers within each lineage.

-

-

Generalized Procedure for C3 Deposition:

-

PNH red blood cells are isolated.

-

Cells are incubated with a fluorescently-labeled anti-C3 antibody (e.g., anti-C3d-FITC).

-

After incubation and washing, the fluorescence intensity on the red blood cells is measured by flow cytometry.

-

c. Pharmacokinetic and Pharmacodynamic (PK/PD) Assays

-

Pharmacokinetics: The concentration of this compound in plasma over time would be measured using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine parameters such as Cmax, Tmax, AUC, and half-life.

-

Pharmacodynamics: The biological effect of this compound would be assessed by measuring the activity of the alternative pathway. This could involve an ex vivo hemolysis assay using patient serum or a direct measurement of Factor D activity.

Conclusion

This compound, an oral Factor D inhibitor, demonstrated efficacy in improving hemoglobin levels in treatment-naïve and eculizumab-experienced PNH patients.[3] However, its development for PNH was halted due to a high incidence of breakthrough intravascular hemolysis, indicating that monotherapy with this compound did not provide consistent and sufficient control of the terminal complement pathway.[5] The findings from the this compound clinical trial underscore the challenges of targeting the complement system at a proximal point and highlight the potential need for dual-pathway inhibition or more potent single-agent therapies to ensure complete and sustained control of hemolysis in PNH.

References

In-Depth Technical Guide: Vemircopan (ALXN2050)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vemircopan (also known as ALXN2050 and formerly as ACH-5228) is an orally bioavailable small molecule inhibitor of complement Factor D. As a critical serine protease in the alternative complement pathway, Factor D represents a key therapeutic target for complement-mediated diseases. This compound demonstrated potent inhibition of the alternative pathway in preclinical studies and showed initial promise in clinical trials for Paroxysmal Nocturnal Hemoglobinuria (PNH). However, the Phase 2 clinical trial was terminated early due to instances of breakthrough intravascular hemolysis, highlighting the complexities of targeting the complement cascade. This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.

Core Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the IUPAC name (1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromo-3-methyl-2-pyridinyl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C29H28BrN7O3 |

| Molecular Weight | 602.5 g/mol |

| CAS Number | 2086178-00-7 |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

| LogP | Not specified in provided results |

Mechanism of Action: Targeting the Alternative Complement Pathway

This compound functions as a potent and selective inhibitor of Factor D, the rate-limiting enzyme in the alternative complement pathway (AP). The AP is a crucial component of the innate immune system that, when dysregulated, can contribute to the pathogenesis of numerous diseases.

The Alternative Complement Pathway Signaling Cascade

The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). This allows for the binding of Factor B, which is then cleaved by Factor D into Ba and Bb. The Bb fragment remains bound to C3b to form the C3 convertase (C3bBb), which amplifies the complement cascade by cleaving more C3 into C3a and C3b. C3b deposition on cell surfaces leads to opsonization and the formation of the C5 convertase, ultimately resulting in the generation of the membrane attack complex (MAC) and cell lysis.

Vemircopan's role in C3 glomerulopathy

An In-depth Technical Guide to the Role of Vemircopan in C3 Glomerulopathy

Executive Summary

C3 Glomerulopathy (C3G) is a rare, progressive kidney disease characterized by the dysregulation of the alternative complement pathway (AP), leading to the deposition of C3 complement fragments in the glomeruli.[1][2] This process drives inflammation and glomerular damage, often culminating in kidney failure.[3] Currently, there are no specifically approved treatments for C3G, creating a significant unmet medical need.[4][5]

This compound (also known as ALXN2050) is an orally bioavailable, small molecule inhibitor of complement Factor D (FD).[6][7] Factor D is a critical serine protease that initiates the amplification loop of the AP.[6] By blocking Factor D, this compound effectively halts AP activation, presenting a targeted therapeutic strategy for complement-mediated diseases.[6]

While the preceding, less potent Factor D inhibitor, danicopan (ALXN2040), showed suboptimal clinical response in C3G trials due to incomplete pathway inhibition, the development of the more potent this compound offered renewed promise.[8][9] However, clinical development for this compound has focused on other renal indications such as IgA nephropathy (IgAN) and lupus nephritis (LN), and was ultimately discontinued for these indications as well.[10][11] Consequently, there is no direct clinical trial data for this compound in patients with C3G.

This technical guide provides a comprehensive overview of the scientific rationale for Factor D inhibition in C3G, the mechanism of action of this compound, and relevant data from trials of other complement inhibitors in this disease space to serve as a benchmark for future research.

The Pathophysiology of C3 Glomerulopathy and the Alternative Pathway

C3G is fundamentally a disease of alternative complement pathway dysregulation.[12] Unlike the classical and lectin pathways, the AP is constitutively active at a low level through the spontaneous hydrolysis of C3.[2] In a healthy state, regulatory proteins, such as Factor H, prevent uncontrolled amplification on host cells. In C3G, genetic mutations or autoantibodies impair these regulatory mechanisms, leading to unchecked AP activation.[1][2]

This overactivation results in the excessive cleavage of C3 into C3a (an anaphylatoxin) and C3b.[13] C3b deposits on glomerular structures, where it forms more AP C3 convertase (C3bBb), creating a powerful amplification loop that further drives C3 deposition and subsequent glomerular injury.[3][14]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of Factor D, a pivotal enzyme in the AP.[6] Factor D's sole function is to cleave Factor B when it is bound to C3b (or C3(H2O)), forming the active C3 convertase enzyme (C3bBb). By binding to and blocking the active site of Factor D, this compound prevents the formation of C3 convertase, thereby halting the entire AP amplification loop.[6] This upstream inhibition is crucial as it prevents the generation of all downstream effectors, including C3b deposition and the formation of the membrane attack complex (MAC).

Clinical Trial Data for Complement Inhibitors in C3G

Although no data from this compound trials in C3G are available, results from studies of other complement inhibitors provide critical insights into viable endpoints and the potential for therapeutic intervention. The failure of the first-generation Factor D inhibitor, danicopan, highlighted the need for complete and sustained AP inhibition to achieve a clinical response.[15] More recent trials with inhibitors targeting Factor B (Iptacopan) and C3 (Pegcetacoplan) have shown promising results.

Table 1: Summary of Key Efficacy Data for Complement Inhibitors in C3G

| Drug (Target) | Trial (Phase) | N | Primary Endpoint | Result | eGFR Change | Reference |

| Danicopan (Factor D) | NCT03369236 & NCT03459443 (II) | 29 | Change in biopsy score; ≥30% proteinuria reduction | Limited clinical response; inconsistent results. | Not consistently improved. | |

| Iptacopan (Factor B) | APPEAR-C3G (III) | 82 | Proteinuria reduction at 6 months | 35.1% reduction in UPCR vs. placebo (p<0.0014). | Numerical improvement of +2.2 mL/min/1.73 m² vs. placebo. | |

| Pegcetacoplan (C3) | DISCOVERY (II) | 7 | Proteinuria reduction at 48 weeks | 50.9% mean reduction in UPCR (ITT population). | Stable over 48 weeks. | [14] |

| Pegcetacoplan (C3) | VALIANT (III) | 124 | Proteinuria reduction at 26 weeks | 68% relative reduction in UPCR vs. placebo. | Reduced decline of 6.3 mL/min/1.73 m² vs. placebo. | [5] |

UPCR: Urine Protein-to-Creatinine Ratio; eGFR: estimated Glomerular Filtration Rate; ITT: Intent-to-Treat.

Experimental Protocols: A Representative Approach

A clinical trial of this compound in C3G would likely follow a design similar to its Phase 2 study in other proteinuric kidney diseases (NCT05097989) or the successful trials for other complement inhibitors. The following represents a synthesized protocol based on these precedents.

Study Design

A Phase 2, randomized, double-blind, placebo-controlled, multicenter study.

-

Screening Period: Up to 6 weeks to confirm diagnosis, assess eligibility, and establish baseline measurements.[11]

-

Blinded Treatment Period: 26 to 52 weeks where participants receive either this compound (at varying doses, e.g., 120 mg and 180 mg) or a matched placebo, in addition to a stable, optimized standard of care.[11][16]

-

Open-Label Extension Period: An optional period of up to 2 years where all participants may receive the active drug to assess long-term safety and efficacy.[11]

Key Inclusion/Exclusion Criteria

-

Inclusion:

-

Exclusion:

Endpoints and Assessments

-

Primary Efficacy Endpoint:

-

Secondary Efficacy Endpoints:

-

Pharmacodynamic Endpoints:

-

Changes in serum levels of complement proteins (C3, C4) and activation products (sC5b-9).[14]

-

-

Safety Endpoints:

-

Incidence and severity of treatment-emergent adverse events (TEAEs).[14]

-

References

- 1. C3 glomerulopathy: a kidney disease mediated by alternative pathway deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C3 Glomerulopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | C3 glomerulopathy: a kidney disease mediated by alternative pathway deregulation [frontiersin.org]

- 4. novartis.com [novartis.com]

- 5. kidneynews.org [kidneynews.org]

- 6. This compound | C29H28BrN7O3 | CID 126642840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Alexion Ends Rare Kidney Disease Program Following Poor Data - BioSpace [biospace.com]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. This compound - Alexion AstraZeneca Rare Disease - AdisInsight [adisinsight.springer.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. C3 Glomerulopathy: Pathogenesis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C3 glomerulopathy: a kidney disease mediated by alternative pathway deregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical Safety and Efficacy of Pegcetacoplan in a Phase 2 Study of Patients with C3 Glomerulopathy and Other Complement-Mediated Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. ALXN2050 for Kidney Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 17. novartis.com [novartis.com]

- 18. Redirecting to https://onderzoekmetmensen.nl/en/trial/48649 [onderzoekmetmensen.nl]

Vemircopan's Binding Affinity to Complement Factor D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vemircopan (also known as ALXN2050 and ACH-5228) is a second-generation, orally bioavailable small-molecule inhibitor of complement factor D.[1] By targeting the rate-limiting serine protease of the alternative complement pathway (ACP), this compound effectively blocks the amplification loop of the complement system, a key driver of the pathophysiology of various complement-mediated diseases. This technical guide provides an in-depth overview of the binding affinity of this compound to factor D, detailing the quantitative metrics of its potent inhibitory activity and the experimental protocols used for their determination. While specific binding constants for this compound are not publicly available, data from its closely related predecessor, danicopan (ACH-4471), and other potent factor D inhibitors from the same development program, offer significant insights into its high-affinity interaction. This compound has been shown to have enhanced in vitro potency compared to danicopan.[2]

Quantitative Binding and Inhibition Data

The development of this compound emerged from a structure-guided optimization program that produced several potent factor D inhibitors. The following table summarizes key quantitative data for danicopan (ACH-4471), a first-in-class factor D inhibitor from which this compound was developed as a next-generation molecule. This data provides a strong indication of the high affinity and potent inhibitory capacity characteristic of this class of compounds.

| Parameter | Value | Compound | Assay Type | Source |

| Binding Affinity (Kd) | 0.54 nM | Danicopan (ACH-4471) | Surface Plasmon Resonance | [3] |

| Proteolytic Inhibition (IC50) | 15 ± 3 nM | Danicopan (ACH-4471) | Factor D enzymatic assay (natural substrate) | [3] |

| Hemolytic Inhibition (IC50) | 4.0 - 27 nM | Danicopan (ACH-4471) | Hemolytic assay with PNH patient erythrocytes | [3] |

| Binding Affinity (Kd) | 6 nM | Lead Compound (Molecule 7) | Surface Plasmon Resonance | [4] |

| Proteolytic Inhibition (IC50) | 22 nM | Lead Compound (Molecule 8) | Thioesterolytic assay | [5] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of factor D, a crucial component of the alternative complement pathway.

References

- 1. This compound - Alexion AstraZeneca Rare Disease - AdisInsight [adisinsight.springer.com]

- 2. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

History of Vemircopan (ACH-5228) development

An In-Depth Technical Guide to the Development of Vemircopan (ACH-5228)

Introduction

This compound, also known as ACH-5228 and ALXN2050, is an investigational, orally administered small molecule designed as a second-generation inhibitor of complement factor D.[1][2] Developed initially by Achillion Pharmaceuticals and later by Alexion, AstraZeneca Rare Disease, this compound was engineered to offer enhanced potency and a more favorable pharmacokinetic profile compared to its predecessor, danicopan.[3][4] The primary therapeutic rationale for this compound was to block the alternative pathway (AP) of the complement system, a critical component of the innate immune system implicated in the pathophysiology of numerous rare diseases.[1] Its development program primarily focused on paroxysmal nocturnal hemoglobinuria (PNH), with explorations into other complement-mediated conditions such as C3 glomerulopathy (C3G), lupus nephritis, and IgA nephropathy.[3][5][6]

Factor D is a serine protease that serves as the rate-limiting enzyme in the activation of the AP.[1][7] By inhibiting Factor D, this compound was intended to prevent the cleavage of Factor B, thereby blocking the formation of the C3 convertase (C3bBb) and halting the amplification loop of the complement cascade.[2][8] This mechanism was expected to control both intravascular hemolysis (IVH) and extravascular hemolysis (EVH), offering a potential advantage over C5 inhibitors which primarily address IVH.[7] Despite promising early data, the development of this compound was ultimately discontinued due to safety and efficacy concerns that emerged during its clinical evaluation.[9][10]

Preclinical Development

The preclinical development of this compound was built on the validation of Factor D as a therapeutic target by the first-generation inhibitor, danicopan.[1] The objective was to create a successor compound with superior potency and pharmacokinetic properties.[4] Preclinical studies demonstrated that this compound is a potent and selective inhibitor of Factor D.[4] In vitro assays confirmed its ability to effectively block the alternative complement pathway.[4]

Compared to danicopan, this compound exhibited enhanced in vitro potency, lower clearance, and higher bioavailability in animal studies, suggesting the potential for a more favorable dosing regimen and sustained target engagement in humans.[4] In in vitro models using erythrocytes from PNH patients, Factor D inhibitors, including a similar compound ACH-4471, potently inhibited complement-mediated hemolysis at low micromolar concentrations and significantly reduced the deposition of C3 fragments on red blood cells.[11] These findings provided a strong rationale for advancing this compound into clinical trials for complement-mediated diseases.[4]

Clinical Development

Phase 1: Healthy Volunteer Studies

This compound was evaluated in a Phase 1, randomized, multiple ascending dose (MAD) study in 43 healthy volunteers to assess its safety, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[1][12] The results were positive, indicating that the drug was generally well-tolerated across the tested dose ranges.[1] The study established that oral administration of this compound could achieve near-complete and sustained inhibition of the alternative pathway.[1] An Investigational New Drug (IND) application was subsequently cleared by the U.S. FDA in November 2019.[12]

Table 1: Summary of Phase 1 Multiple Ascending Dose (MAD) Study Results

| Parameter | Dosing Cohorts | Outcome |

|---|---|---|

| Dose Range | 40 mg to 200 mg twice daily (BID) for 14 days | Generally well-tolerated[1] |

| Pharmacodynamics | 120 mg BID or higher | >95% mean inhibition of the Alternative Pathway at steady state[1] |

| Assays Used | AP Hemolysis and AP Wieslab assays | Confirmed near-complete and sustained AP inhibition[1] |

Phase 2: Studies in Patient Populations

The most prominent clinical study for this compound was a Phase 2, open-label trial (NCT04170023) evaluating its efficacy and safety as a monotherapy in patients with Paroxysmal Nocturnal Hemoglobinuria (PNH).[13][14] The trial enrolled 29 adults across three cohorts: treatment-naïve, patients switching from the C5 inhibitor eculizumab, and patients rolling over from a danicopan monotherapy study.[14]

Table 2: Phase 2 PNH Study (NCT04170023) - Patient Cohorts

| Cohort | Number of Participants | Key Baseline Characteristic |

|---|---|---|

| Treatment-Naïve | 12 | Mean Hemoglobin (Hgb): 8.1 g/dL[13] |

| Eculizumab-Switch | 11 | Mean Hemoglobin (Hgb): 9.1 g/dL[13] |

| Danicopan-Rollover | 6 | Mean Hemoglobin (Hgb): 13.1 g/dL[13] |

The primary endpoint of the study was the change in hemoglobin (Hgb) from baseline to week 12.[14] The study met this endpoint, with clinically meaningful increases in hemoglobin observed in the treatment-naïve and eculizumab-switch cohorts.[14]

Table 3: Phase 2 PNH Study (NCT04170023) - Key Efficacy Results at Week 12

| Cohort | Mean Change in Hemoglobin (Hgb) from Baseline (g/dL) | Reduction in Lactate Dehydrogenase (LDH) |

|---|---|---|

| Treatment-Naïve | +3.6 | Decreased from ~7x to 1.4x the upper limit of normal (ULN) in an interim analysis[7] |

| Eculizumab-Switch | +3.3 | Not specifically reported |

| Danicopan-Rollover | -0.4 | Not specifically reported |

Despite meeting the primary efficacy endpoint, the trial was terminated early due to significant concerns regarding breakthrough intravascular hemolysis (BT-IVH).[9][14] A high number of BT-IVH events occurred, indicating suboptimal and inconsistent control of terminal complement activity.[9][14]

Table 4: Phase 2 PNH Study (NCT04170023) - Key Safety Findings

| Safety Parameter | Finding |

|---|---|

| Breakthrough Intravascular Hemolysis (BT-IVH) | 82 events reported in 25 participants[13][14] |

| Serious Adverse Events (SAEs) | 14 participants reported SAEs, though most were deemed unrelated to this compound[13] |

| Most Common Treatment-Emergent Adverse Event (TEAE) | Headache (reported in 36.4% of patients in an interim analysis)[7] |

This compound was also being investigated for other indications, including a Phase 2 trial for IgA nephropathy and lupus nephritis (NCT05097989).[3][6] However, development for these and other indications, including generalized myasthenia gravis, was ultimately discontinued by February 2025 based on a review of safety and efficacy data.[3][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of the Alternative Complement Pathway

This compound targets Factor D, the pivotal enzyme in the alternative pathway of the complement system. This pathway is a self-amplifying cascade crucial for immune surveillance. In diseases like PNH, its uncontrolled activation on the surface of red blood cells leads to their destruction. This compound's inhibition of Factor D is designed to halt this process at a critical upstream juncture.

Caption: this compound inhibits Factor D, preventing the cleavage of Factor B and formation of C3 convertase.

Clinical Trial Workflow: Phase 2 PNH Study (NCT04170023)

The clinical trial for PNH followed a structured workflow from patient screening to long-term follow-up. This process ensured that eligible patients were enrolled and that safety and efficacy could be monitored systematically over time.

Caption: Workflow of the Phase 2 clinical trial for this compound in patients with PNH.

Experimental Protocols

Alternative Pathway (AP) Hemolysis Assay (Modified Ham Test)

Objective: To assess the ability of a Factor D inhibitor to block alternative pathway-mediated hemolysis of PNH erythrocytes in vitro. This assay mimics the disease mechanism where complement activation on red blood cells leads to their destruction.

Methodology:

-

Erythrocyte Preparation: Red blood cells (erythrocytes) are collected from patients with PNH. The cells are washed multiple times in a buffer solution (e.g., GVB0/MgEGTA, pH 6.4) to remove plasma components and prepare them for the assay. A final cell suspension is prepared at a specific concentration (e.g., 1% hematocrit).[11]

-

Serum Preparation: Normal human serum is used as the source of complement proteins. The serum is acidified (e.g., to pH 6.4) to promote activation of the alternative pathway. This acidified serum is typically used at a concentration of 20-50%.[11]

-

Inhibitor Preparation: this compound (or another test compound) is serially diluted to create a range of concentrations for testing. A vehicle control (e.g., DMSO) is also prepared.

-

Assay Reaction:

-

The PNH erythrocytes, acidified normal human serum, and varying concentrations of the Factor D inhibitor are combined in microtiter plate wells.

-

Control wells are included: a buffer-only control (no hemolysis), a water-lysis control (100% hemolysis), and a serum-only control (uninhibited hemolysis).[11]

-

The plate is incubated at 37°C for a defined period (e.g., 1 hour) to allow for complement activation and subsequent cell lysis.

-

-

Data Acquisition:

-

Following incubation, the plate is centrifuged to pellet any intact erythrocytes.

-

The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.

-

The amount of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 414 nm) using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of hemolysis for each condition is calculated relative to the 100% lysis control.

-

The data are plotted as percent hemolysis versus inhibitor concentration.

-

A dose-response curve is generated, and the IC50 value (the concentration of inhibitor required to reduce hemolysis by 50%) is calculated to determine the compound's potency.[11]

-

References

- 1. Achillion’s ACH-5228 Achieves Positive Results In Phase 1 Multiple Ascending Dose Study In Healthy Volunteers - BioSpace [biospace.com]

- 2. This compound | C29H28BrN7O3 | CID 126642840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Alexion AstraZeneca Rare Disease - AdisInsight [adisinsight.springer.com]

- 4. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound by Alexion Pharmaceuticals for Membranoproliferative Glomerulonephritis Type II (Dense Deposit Disease): Likelihood of Approval [pharmaceutical-technology.com]

- 6. C3 Glomerulopathy: Novel Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. pnhnews.com [pnhnews.com]

- 10. AstraZeneca Discontinues Two Alexion Rare Disease Programs Amid Strong Q4 Performance [trial.medpath.com]

- 11. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Achillion Announces Clearance of Investigational New Drug Application for ACH-5228 | Nasdaq [nasdaq.com]

- 13. ashpublications.org [ashpublications.org]

- 14. ashpublications.org [ashpublications.org]

Discontinued Clinical Trials of Vemircopan: A Technical Analysis

An In-depth Guide for Researchers and Drug Development Professionals

Vemircopan (ALXN2050) is an orally administered small molecule inhibitor of complement factor D, a critical enzyme in the alternative pathway (AP) of the complement system.[1][2] Its development, led by Alexion, AstraZeneca Rare Disease, targeted several complement-mediated disorders. Despite initial promise, the clinical development of this compound was discontinued across all indications due to concerns regarding its risk-benefit profile, including breakthrough intravascular hemolysis (BT-IVH) in some patients and lack of efficacy in others.[3][4][5] This document provides a detailed technical overview of the discontinued clinical trials of this compound, summarizing available quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: Targeting the Alternative Complement Pathway

This compound functions by binding to and inhibiting complement factor D (FD), a serine protease. FD plays a pivotal role in the amplification loop of the alternative complement pathway by cleaving Factor B (FB) when FB is bound to C3b, forming the C3 convertase (C3bBb).[1][2] By inhibiting FD, this compound effectively halts this amplification, preventing the downstream activation of the complement cascade that leads to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which causes cell lysis.[1]

Below is a diagram illustrating the targeted signaling pathway.

Discontinued Phase 2 Trial in Paroxysmal Nocturnal Hemoglobinuria (PNH)

The most comprehensive data available for a discontinued this compound trial comes from the Phase 2, open-label study in patients with PNH (NCT04170023).[3][4][6]

Experimental Protocol

The study was designed to assess the efficacy, safety, and pharmacokinetics/pharmacodynamics of this compound monotherapy in adult PNH patients.[4][6]

-

Study Design: A Phase 2, open-label, multicenter trial with three cohorts: treatment-naïve patients, patients switching from eculizumab, and patients rolling over from a danicopan monotherapy trial.[4][7] The trial consisted of a 60-day screening period, a 12-week primary treatment period, and a planned 148-week long-term extension.[4][7]

-

Intervention: Oral this compound administered at a starting dose of 120 mg twice daily (BID). The protocol allowed for dose escalation to 180 mg BID based on clinical response, such as insufficient hemoglobin increase, need for blood transfusion, or elevated lactate dehydrogenase (LDH) levels.[4][8]

-

Primary Endpoint: The primary efficacy outcome was the change in hemoglobin (Hgb) concentration from baseline to week 12.[4][7]

-

Key Inclusion Criteria (Treatment-Naïve Cohort):

Quantitative Data Summary

While this compound met its primary endpoint by demonstrating a clinically meaningful increase in hemoglobin levels, the trial was terminated prematurely due to a high incidence of breakthrough intravascular hemolysis (BT-IVH).[3][4]

| Parameter | Treatment-Naïve Cohort (n=12) | Eculizumab-Switch Cohort (n=11) | Danicopan-Rollover Cohort (n=6) |

| Baseline Hemoglobin (g/dL), mean (SD) | 8.1 (1.2) | 9.1 (1.0) | 13.1 (1.9) |

| Change in Hemoglobin at Week 12 (g/dL), mean (SD) | +3.6 (1.5) | +3.3 (2.0) | -0.4 (1.6) |

Table 1: Key Efficacy Outcomes from the PNH Phase 2 Trial.[9]

| Parameter | Overall Population (N=29) |

| Patients with BT-IVH Events | 25 (86.2%) |

| Total BT-IVH Events | 82 |

| Patients with any Treatment-Emergent Adverse Event (TEAE) | 28 (96.6%) |

| Patients with a Serious Adverse Event (SAE) | 14 (48.3%) |

Table 2: Key Safety Outcomes from the PNH Phase 2 Trial.[4][7][9]

The primary reason for the trial's discontinuation was that this compound led to "suboptimal and inconsistent terminal complement blockade and prevention of [intravascular hemolysis]".[3]

Other Discontinued this compound Clinical Trials

Beyond PNH, the development of this compound was halted for several other indications. Detailed quantitative data and protocols for these trials are less available in the public domain, a common occurrence for programs discontinued in early to mid-stage development due to lack of efficacy or strategic decisions.

| Indication | Trial Identifier | Phase | Status | Reason for Discontinuation |

| Generalized Myasthenia Gravis (gMG) | NCT05218096 | 2 | Terminated | Not explicitly detailed, but part of the broader program discontinuation.[10][11] |

| Lupus Nephritis / IgA Nephropathy | N/A | 2 | Terminated | Lack of efficacy.[5][12][13] |

| Impaired Hepatic Function | N/A | 1 | Terminated | Part of broader program discontinuation based on safety and efficacy data.[5][12] |

| C3 Glomerulopathy (C3G) | N/A | Pre-clinical/Phase 1 assessment | Discontinued | Development of the less potent ALXN2040 was stopped in C3G for suboptimal response. This compound development did not proceed for this indication.[14][15] |

Table 3: Summary of Other Discontinued this compound Clinical Programs.

AstraZeneca ultimately discontinued the entire this compound development program based on a comprehensive assessment of safety and efficacy data from the various studies.[5][12]

Conclusion for the Scientific Community

The clinical development story of this compound offers critical insights for researchers and drug developers in the complement inhibitor space. While the mechanism of targeting Factor D showed promise and successfully increased hemoglobin levels in PNH patients, the inability to consistently control intravascular hemolysis proved to be an insurmountable obstacle. This highlights the challenge of achieving complete and sustained alternative pathway inhibition with an oral small molecule and underscores the critical importance of preventing breakthrough hemolysis in PNH. The discontinuation of trials in gMG, lupus nephritis, and IgA nephropathy for lack of efficacy further suggests that the therapeutic window and required level of complement inhibition may vary significantly across different complement-mediated diseases. These findings will be invaluable for the design of future trials and the development of next-generation complement-targeting therapies.

References

- 1. This compound | C29H28BrN7O3 | CID 126642840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. pnhnews.com [pnhnews.com]

- 4. ashpublications.org [ashpublications.org]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. practicingclinicians.com [practicingclinicians.com]

- 9. ashpublications.org [ashpublications.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. AstraZeneca Axes Two Alexion Assets as Q4 Earnings Exceed Expectations - BioSpace [biospace.com]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. Alexion Ends Rare Kidney Disease Program Following Poor Data - BioSpace [biospace.com]

Vemircopan's Dichotomous Effect on Intravascular Hemolysis: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of vemircopan (ALXN2050), an oral, small-molecule inhibitor of complement Factor D, and its complex effects on intravascular hemolysis, primarily in the context of Paroxysmal Nocturnal Hemoglobinuria (PNH). While showing initial promise in improving hemoglobin levels, significant challenges in controlling breakthrough hemolysis ultimately led to the discontinuation of its development for PNH.[1][2]

Mechanism of Action: Targeting the Alternative Complement Pathway

Paroxysmal Nocturnal Hemoglobinuria is characterized by chronic, complement-mediated intravascular hemolysis.[3] This destruction of red blood cells is driven by the Alternative Pathway (AP) of the complement system, which acts as a powerful amplification loop for complement activation.[4] The serine protease Factor D is the rate-limiting enzyme in this pathway.[5]

This compound is a second-in-class oral Factor D inhibitor designed to block the AP cascade at its critical juncture.[3][6] By inhibiting Factor D, this compound prevents the cleavage of Factor B into Ba and Bb. This action directly blocks the formation of the AP C3 convertase (C3bBb), a complex essential for the exponential amplification of the complement response.[7] The intended therapeutic effect is to halt the downstream events that lead to the assembly of the Membrane Attack Complex (MAC) and subsequent intravascular hemolysis.[8][9]

Clinical Evaluation: The Phase 2 Monotherapy Trial (NCT04170023)

The primary investigation into this compound's efficacy and safety in PNH was a Phase 2, open-label, proof-of-concept study.[5] The trial was designed to assess this compound as a monotherapy across different PNH patient populations.[1]

Experimental Protocol: Study NCT04170023

Objective: To assess the efficacy, safety, and pharmacokinetics of this compound monotherapy in patients with PNH.[5]

Study Design: An open-label, multi-group trial consisting of a 60-day screening period, a 12-week primary treatment period, and a long-term extension.[1][10]

-

Treatment-Naïve: Patients with PNH who had not received prior complement inhibitor therapy.

-

Eculizumab-Switch: Patients previously treated with a stable regimen of eculizumab but with hemoglobin (Hgb) levels <10 g/dL.

-

Danicopan-Rollover: Patients who had previously received danicopan monotherapy in a separate clinical trial.

Intervention:

-

Initial Dose: this compound 120 mg administered orally, twice daily (BID).[1]

-

Dose Escalation: The protocol allowed for dose escalation to 180 mg BID based on investigator discretion if a patient met specific criteria, such as an insufficient hemoglobin response (Hgb increase <1 g/dL by week 4), a need for a blood transfusion, or lactate dehydrogenase (LDH) levels >1.5 times the upper limit of normal (ULN) on two consecutive assessments.[3][5]

Primary Efficacy Endpoint: Change in hemoglobin (g/dL) from baseline to week 12.[1][10]

Key Secondary Efficacy Endpoints:

-

Change in LDH levels from baseline.[1]

-

Proportion of patients remaining transfusion-free.[1]

-

Change in Functional Assessment of Chronic Illness Therapy–Fatigue (FACIT-Fatigue) score.[5]

Quantitative Data Summary

This compound treatment led to clinically meaningful improvements in hemoglobin for treatment-naïve and eculizumab-switch patients, meeting the trial's primary endpoint.[10] However, the effect on LDH, a key biomarker for intravascular hemolysis, was inconsistent across the cohorts.[1]

Table 1: Change in Hemoglobin (Hgb) Levels at Week 12

| Patient Cohort | Baseline Hgb (g/dL) (Mean ± SD) | Change from Baseline at Week 12 (g/dL) (Mean ± SD) |

| Treatment-Naïve (n=12) | 8.1 ± 1.2 | +3.6 ± 1.5 |

| Eculizumab-Switch (n=11) | 9.1 ± 1.0 | +3.3 ± 2.0 |

| Danicopan-Rollover (n=6) | 13.1 ± 1.9 | -0.4 ± 1.6 |

| (Data sourced from Kulasekararaj A, et al., Blood Advances, 2025)[1] |

Table 2: Change in Lactate Dehydrogenase (LDH) Levels at Week 12

| Patient Cohort | Change from Baseline at Week 12 (U/L) (Mean ± SD) |

| Treatment-Naïve (n=12) | -1,311 ± 425 |

| Eculizumab-Switch (n=11) | +159 ± 280 |

| Danicopan-Rollover (n=6) | +89 ± 265 |

| (Data sourced from Kulasekararaj A, et al., Blood Advances, 2025)[1] |

The Critical Issue: Breakthrough Intravascular Hemolysis (BT-IVH)

Despite the positive hemoglobin results in certain cohorts, the trial was terminated early.[10] The primary reason was the high incidence of breakthrough intravascular hemolysis, indicating that this compound monotherapy provided suboptimal and inconsistent control of terminal complement activity.[1]

-

High Incidence: A total of 82 BT-IVH events were recorded in 25 of the 29 study participants.[1][10]

-

Clinical Significance: These hemolytic episodes were the primary driver for blood transfusions during the trial and, in some cases, required hospitalization.

-

Underlying Cause: The data suggests that while Factor D inhibition was sufficient to allow for the maturation and increased numbers of red blood cells (leading to higher hemoglobin), it was not robust enough to protect this expanded RBC population from subsequent complement attack, especially during potential triggering events. This resulted in "suboptimal and inconsistent terminal complement blockade."

Representative Experimental Protocol: In Vitro Hemolysis Assay

While specific preclinical protocols for this compound are proprietary, a generalized in vitro alternative pathway hemolytic assay is a standard method to assess the potency of a complement inhibitor.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of alternative pathway-mediated hemolysis (IC50) of sensitized red blood cells.

Materials:

-

Rabbit Red Blood Cells (rRBCs)

-

Normal Human Serum (NHS) as a source of complement proteins.

-

Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA): This buffer chelates calcium to block the classical and lectin pathways while providing magnesium, which is essential for the alternative pathway.

-

Test Inhibitor (this compound) at various concentrations.

-

Spectrophotometer for reading absorbance at 412-415 nm (for hemoglobin release).

Methodology:

-

rRBC Preparation: Rabbit RBCs are washed in buffer to remove plasma components and resuspended to a standardized concentration (e.g., 1x10⁸ cells/mL).

-

Reaction Setup: A 96-well plate is prepared.

-

Test Wells: A fixed volume of diluted NHS is added to wells containing serial dilutions of this compound in GVB-Mg-EGTA.

-

Control Wells:

-

0% Lysis (Blank): NHS is replaced with buffer.

-

100% Lysis (Positive Control): NHS is added, but instead of an inhibitor, a hypotonic solution (e.g., water) is added to the cells at the end to ensure complete lysis.

-

-

-

Incubation: The plate is pre-incubated to allow the inhibitor to bind to its target (Factor D in the NHS).

-

Hemolysis Initiation: A standardized volume of the prepared rRBC suspension is added to all wells.

-

Incubation: The plate is incubated (e.g., at 37°C for 30-60 minutes) to allow for complement activation and hemolysis to occur.

-

Stopping the Reaction: The plate is centrifuged to pellet intact RBCs.

-

Measurement: The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate. The optical density (OD) is measured with a spectrophotometer.

-

Calculation: The percentage of hemolysis is calculated for each this compound concentration relative to the 0% and 100% lysis controls. The IC50 value is determined by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The clinical development of this compound for PNH illustrates a critical challenge in complement inhibitor therapy. While the drug successfully targeted Factor D to allow for an increase in hemoglobin mass, it ultimately failed to provide consistent and complete protection against the powerful amplification loop of the alternative pathway. The high rate of breakthrough intravascular hemolysis in the Phase 2 trial demonstrated that, as a monotherapy, this compound's control over the terminal complement cascade was insufficient.[1][10] These findings underscore the high bar for efficacy required for proximal complement inhibitors and suggest that strategies to mitigate the risk of breakthrough hemolysis, potentially through dual-pathway inhibition, may be necessary for this class of drugs.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound - Alexion AstraZeneca Rare Disease - AdisInsight [adisinsight.springer.com]

- 3. practicingclinicians.com [practicingclinicians.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound | C29H28BrN7O3 | CID 126642840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

Methodological & Application

Vemurafenib In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation. This mutation leads to constitutive activation of the BRAF protein, driving cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway. Vemurafenib is approved for the treatment of metastatic melanoma in patients with the BRAF V600E mutation. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of vemurafenib, as well as to study mechanisms of resistance.

Mechanism of Action

Vemurafenib selectively binds to the ATP-binding domain of the mutated BRAF V600E kinase, inhibiting its activity. This blockade disrupts the downstream signaling cascade of the MAPK pathway, leading to decreased phosphorylation of MEK and ERK. The ultimate effect is the inhibition of tumor cell proliferation and induction of apoptosis.

Signaling Pathway

Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK pathway.

Resistance Pathways

Despite initial efficacy, acquired resistance to vemurafenib is common. Resistance mechanisms often involve the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K/AKT pathway. This can occur through various genetic and epigenetic alterations, including mutations in NRAS or amplification of the BRAF gene.

Caption: Resistance to vemurafenib can occur via MAPK pathway reactivation or bypass signaling.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of vemurafenib in various melanoma cell lines.